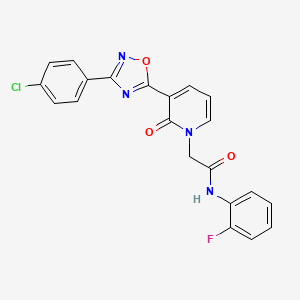

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

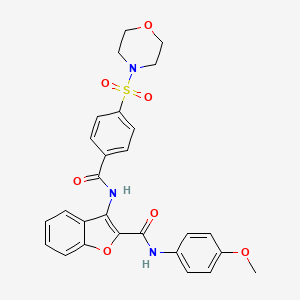

“N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide” is a complex organic compound that contains several functional groups, including an amide, a pyrimidine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets.

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrimidine and pyridine rings . The presence of nitrogen atoms in these rings can also participate in hydrogen bonding, which can affect its physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could make it polar and capable of forming hydrogen bonds .科学的研究の応用

Antitubercular Activity

Compounds with modifications to the isoniazid structure, incorporating pyridine and pyrimidine derivatives, have shown significant in vitro antitubercular activity against various Mycobacterium species. These modifications have led to compounds with minimal inhibitory concentration (MIC) values comparable to isoniazid, highlighting their potential in designing new anti-TB compounds (Asif, 2014).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and pyrimidine, play crucial roles in organic synthesis, catalysis, and drug development. Their functionalities are essential in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These compounds' versatility underlines their importance in advancing chemistry and medicinal applications (Li et al., 2019).

Drug Design and Medicinal Chemistry

The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines showcases the importance of pyrimidine scaffolds in developing compounds for medicinal and pharmaceutical industries. These scaffolds offer a broad range of applications, from serving as key precursors in drug development to displaying significant biological activity. The review on the synthetic pathways employed for these compounds emphasizes the versatility of hybrid catalysts in synthesizing novel molecules with potential therapeutic applications (Parmar et al., 2023).

Antioxidant Capacity Assays

In the context of evaluating antioxidant capacities, the ABTS/PP decolorization assay highlights the reaction pathways involving compounds that can form coupling adducts, including pyrimidine derivatives. This review suggests that specific reactions, such as coupling, might bias comparisons between antioxidants but acknowledges the importance of these assays in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

将来の方向性

特性

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-7-3-5-9-20-15)21-10-11-22-18(26)14-6-2-4-8-19-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMCJPLYUQZADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)

![5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2807097.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)

![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)

![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)

![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)